molecular formula C10H14ClNO3 B1370400 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride CAS No. 1206727-13-0

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Cat. No. B1370400
M. Wt: 231.67 g/mol
InChI Key: ISRJRRVWAPZDPY-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride” is a chemical compound with the CAS Number 1206727-13-0 . It has a molecular weight of 231.68 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for “Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride” is 1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride” is a solid substance stored in a refrigerator . It has a molecular weight of 231.68 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride derivatives have shown promising results in antimicrobial and antifungal applications. For instance, compounds synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, closely related to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, these compounds demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Uterine Relaxant Activity

  • Novel derivatives of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride were designed and synthesized, showing potent uterine relaxant activity. These compounds were effective in vitro on isolated rat uterus and in vivo in pregnant rats, suggesting potential applications in managing preterm labor (Viswanathan et al., 2005).

Biodegradable Poly(Ester-Amide) Fabrication

  • Research has explored the use of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride derivatives in the creation of biodegradable poly(ester-amide)s (PEAs). These PEAs, based on tyrosine amino acid and Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, demonstrated good thermal stability, optical purity, and potential biodegradability in soil environments, making them suitable for eco-friendly material applications (Abdolmaleki et al., 2011).

Molecular Docking and Biological Potentials

  • The derivatives of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride have been explored in molecular docking studies. These studies assess the compounds' antioxidant, antiulcer, and anti-inflammatory activities, demonstrating their potential as therapeutic agents in various medical conditions (Borik et al., 2021).

Biocatalysis Using Methylobacterium

  • A study focused on the biocatalytic production of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, using Methylobacterium. This study underscores the potential of using biocatalysis for the efficient and enantioselective production of compounds related to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, highlighting its applications in pharmaceutical synthesis (Li et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJRRVWAPZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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